molecular formula C18H24NO3P B14461457 Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester CAS No. 67652-76-0

Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester

Cat. No.: B14461457
CAS No.: 67652-76-0
M. Wt: 333.4 g/mol
InChI Key: RPBBYVCJRHLCBC-UHFFFAOYSA-N
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Description

Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its structural analogy with phosphate moieties, making it valuable in various applications due to its coordination and supramolecular properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the reaction of phenylphosphonic acid with diethyl alcohol under acidic conditions can yield the desired ester . Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester .

Industrial Production Methods

Industrial production of phosphonic acid esters often employs large-scale esterification processes. These processes typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between phosphonic acids and alcohols. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong coordination bonds with metal ions and other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester is unique due to its specific structural features, which include the presence of both phenyl and phenylamino groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

67652-76-0

Molecular Formula

C18H24NO3P

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1-diethoxyphosphoryl-1-phenylethyl)aniline

InChI

InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(3,16-12-8-6-9-13-16)19-17-14-10-7-11-15-17/h6-15,19H,4-5H2,1-3H3

InChI Key

RPBBYVCJRHLCBC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C1=CC=CC=C1)NC2=CC=CC=C2)OCC

Origin of Product

United States

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